Cas no 2171937-01-0 (2-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3,3-trifluoro-2-methylpropanamidoacetic acid)

2171937-01-0 structure
Nombre del producto:2-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3,3-trifluoro-2-methylpropanamidoacetic acid
Número CAS:2171937-01-0
MF:C23H23F3N2O5
Megavatios:464.434336900711
CID:6200136
PubChem ID:165516783
2-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3,3-trifluoro-2-methylpropanamidoacetic acid Propiedades químicas y físicas
Nombre e identificación
-
- 2-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3,3-trifluoro-2-methylpropanamidoacetic acid
- 2-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoro-2-methylpropanamido]acetic acid
- EN300-1515571
- 2171937-01-0
-
- Renchi: 1S/C23H23F3N2O5/c1-3-28(12-19(29)30)20(31)22(2,23(24,25)26)27-21(32)33-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18H,3,12-13H2,1-2H3,(H,27,32)(H,29,30)
- Clave inchi: DTOYOPRDNWHYCY-UHFFFAOYSA-N
- Sonrisas: FC(C(C)(C(N(CC(=O)O)CC)=O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)(F)F
Atributos calculados
- Calidad precisa: 464.15590632g/mol
- Masa isotópica única: 464.15590632g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 8
- Recuento de átomos pesados: 33
- Cuenta de enlace giratorio: 8
- Complejidad: 724
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 95.9Ų
- Xlogp3: 3.9
2-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3,3-trifluoro-2-methylpropanamidoacetic acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1515571-0.25g |
2-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoro-2-methylpropanamido]acetic acid |
2171937-01-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1515571-250mg |
2-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoro-2-methylpropanamido]acetic acid |
2171937-01-0 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1515571-2.5g |
2-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoro-2-methylpropanamido]acetic acid |
2171937-01-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1515571-500mg |
2-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoro-2-methylpropanamido]acetic acid |
2171937-01-0 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1515571-0.1g |
2-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoro-2-methylpropanamido]acetic acid |
2171937-01-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1515571-10000mg |
2-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoro-2-methylpropanamido]acetic acid |
2171937-01-0 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1515571-100mg |
2-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoro-2-methylpropanamido]acetic acid |
2171937-01-0 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1515571-5000mg |
2-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoro-2-methylpropanamido]acetic acid |
2171937-01-0 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1515571-0.05g |
2-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoro-2-methylpropanamido]acetic acid |
2171937-01-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1515571-1.0g |
2-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoro-2-methylpropanamido]acetic acid |
2171937-01-0 | 1g |
$3368.0 | 2023-06-05 |
2-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3,3-trifluoro-2-methylpropanamidoacetic acid Literatura relevante
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1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
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